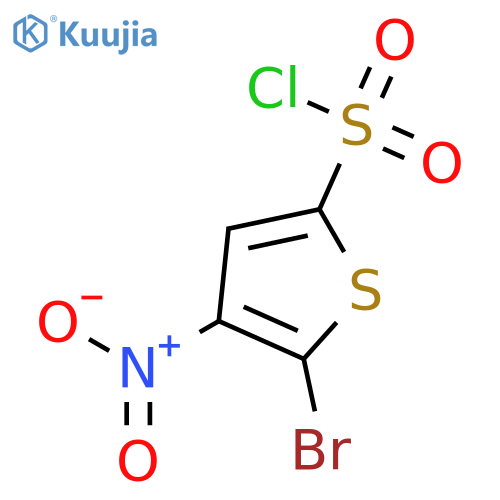

Cas no 64729-05-1 (5-Bromo-4-nitrothiophene-2-sulfonyl Chloride)

5-Bromo-4-nitrothiophene-2-sulfonyl Chloride 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-4-nitrothiophene-2-sulfonyl Chloride

- C4HBrClNO4S2

- PCA72905

- 2-Thiophenesulfonyl chloride, 5-bromo-4-nitro-

- EN300-75541

- DTXCID70663126

- 64729-05-1

- 875-523-8

- 5-Bromo-4-nitrothiophene-2-sulfonylchloride

- DTXSID70712380

- AKOS026726532

-

- インチ: InChI=1S/C4HBrClNO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H

- InChIKey: AEGCICFRYFEARP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 304.82189Da

- どういたいしつりょう: 304.82189Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

5-Bromo-4-nitrothiophene-2-sulfonyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-75541-0.5g |

5-bromo-4-nitrothiophene-2-sulfonyl chloride |

64729-05-1 | 95% | 0.5g |

$480.0 | 2023-02-12 | |

| TRC | B707168-100mg |

5-Bromo-4-nitrothiophene-2-sulfonyl Chloride |

64729-05-1 | 100mg |

$ 250.00 | 2022-06-06 | ||

| Enamine | EN300-75541-0.1g |

5-bromo-4-nitrothiophene-2-sulfonyl chloride |

64729-05-1 | 95% | 0.1g |

$202.0 | 2023-02-12 | |

| Enamine | EN300-75541-5.0g |

5-bromo-4-nitrothiophene-2-sulfonyl chloride |

64729-05-1 | 95% | 5.0g |

$1779.0 | 2023-02-12 | |

| Enamine | EN300-75541-1.0g |

5-bromo-4-nitrothiophene-2-sulfonyl chloride |

64729-05-1 | 95% | 1.0g |

$614.0 | 2023-02-12 | |

| Enamine | EN300-75541-2.5g |

5-bromo-4-nitrothiophene-2-sulfonyl chloride |

64729-05-1 | 95% | 2.5g |

$1202.0 | 2023-02-12 | |

| 1PlusChem | 1P01AI7O-5g |

2-Thiophenesulfonyl chloride, 5-bromo-4-nitro- |

64729-05-1 | 95% | 5g |

$2261.00 | 2024-04-22 | |

| Aaron | AR01AIG0-500mg |

2-Thiophenesulfonyl chloride, 5-bromo-4-nitro- |

64729-05-1 | 95% | 500mg |

$685.00 | 2025-02-09 | |

| Aaron | AR01AIG0-5g |

2-Thiophenesulfonyl chloride, 5-bromo-4-nitro- |

64729-05-1 | 95% | 5g |

$2472.00 | 2023-12-14 | |

| 1PlusChem | 1P01AI7O-2.5g |

2-Thiophenesulfonyl chloride, 5-bromo-4-nitro- |

64729-05-1 | 95% | 2.5g |

$1548.00 | 2024-04-22 |

5-Bromo-4-nitrothiophene-2-sulfonyl Chloride 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

5-Bromo-4-nitrothiophene-2-sulfonyl Chlorideに関する追加情報

5-ブロモ-4-ニトロチオフェン-2-スルホニルクロリド(CAS No. 64729-05-1)の特性と応用に関する専門解説

5-ブロモ-4-ニトロチオフェン-2-スルホニルクロリド(5-Bromo-4-nitrothiophene-2-sulfonyl Chloride)は、有機合成化学において重要な中間体として広く利用される化合物です。特に、医薬品や機能性材料の合成において、そのユニークな化学的特性が注目されています。本稿では、この化合物の物理化学的性質、合成方法、および最新の応用事例について詳しく解説します。

近年、サステナブルケミストリーやグリーン合成へ��関心が高まる中、5-ブロモ-4-ニトロチオフェン-2-スルホニルクロリドの効率的な合成法が研究されています。特に、マイクロ波照射法やフローケミストリーを利用した低環境負荷型の合成プロセスが注目を集めています。これらの技術は、従来法に比べて反応時間の短縮や廃棄物の削減が可能であり、SDGsの目標にも合致する点で産業界から高い評価を受けています。

この化合物の構造特徴として、チオフェン環にブロモ基とニトロ基が導入されている点が挙げられます。この電子求引性基の存在により、求核置換反応やクロスカップリング反応など多様な反応に利用可能です。特に、スルホニルクロリド基はアミン類との反応によりスルホンアミドを形成できるため、医薬品開発において重要な役割を果たします。

分析技術の進歩に伴い、5-ブロモ-4-ニトロチオフェン-2-スルホニルクロリドの品質管理も高度化しています。HPLCやLC-MSを用いた高感度分析により、微量不純物の検出が可能になりました。これにより、高純度製品の供給が可能となり、特に電子材料分野での応用が拡大しています。

市場動向として、有機エレクトロニクス材料需要の増加が5-ブロモ-4-ニトロチオフェン-2-スルホニルクロリドの消費量を押し上げています。この化合物を出発原料とする導電性高分子や有機半導体の開発が活発に行われており、フレキシブルデバイスやウェアラブル技術への応用が期待されています。

安全性に関する最新の知見では、適切な実験室管理と個人防護具の使用が重要とされています。取扱い時には局所排気装置の使用が推奨され、特に感作性に関する注意が必要です。これらの情報は、GHS分類に基づき適切に表示されることが求められます。

将来展望として、5-ブロモ-4-ニトロチオフェン-2-スルホニルクロリドを利用したバイオコンジュゲート技術の開発が進んでいます。特に、ターゲッティングドラッグデリバリーシステムや診断用プローブへの応用研究が精力的に行われており、プレシジョンメディシン時代の到来とともに需要が拡大すると予想されます。

保管条件に関しては、遮光容器を用いた低温保存が推奨されます。湿度管理も重要であり、乾燥剤を併用することで安定性が向上します。これらの適切な保管方法により、長期にわたる品質維持が可能となります。

最後に、5-ブロモ-4-ニトロチオフェン-2-スルホニルクロリドの廃棄処理方法について触れておきます。適��な中和処理を行った後、専門の廃棄物処理業者に依頼することが基本です。特に、環境負荷低減の観点から、処理工程の最適化が求められています。

64729-05-1 (5-Bromo-4-nitrothiophene-2-sulfonyl Chloride) 関連製品

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)